

Thermodynamic Properties of 1,1,3,3-Tetrachloropropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,3,3-Tetrachloropropane

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Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of **1,1,3,3-tetrachloropropane** (CAS No. 1653-17-4). A thorough review of available literature and databases reveals a significant scarcity of experimentally determined thermodynamic data for this specific isomer. This document summarizes the limited available data, outlines standard experimental and computational methodologies for determining key thermodynamic parameters, and provides context regarding the challenges in obtaining such data for specific halogenated hydrocarbons. The primary aim is to equip researchers and professionals with a foundational understanding of the known properties and the necessary methodologies to pursue further experimental or computational characterization.

Introduction

1,1,3,3-Tetrachloropropane is a halogenated hydrocarbon with the chemical formula $C_3H_4Cl_4$. As with many chlorinated propanes, its thermodynamic properties are of interest in various fields, including chemical synthesis, environmental science, and materials science. These properties are fundamental to understanding the behavior of the substance, designing and optimizing chemical processes, and assessing its environmental fate and transport.

However, unlike its more commonly studied isomers such as 1,1,1,3-tetrachloropropane, there is a notable lack of comprehensive experimental thermodynamic data for the 1,1,3,3-isomer in

publicly accessible databases and scientific literature. This guide addresses this data gap by presenting the available information and detailing the established methods for its determination.

Available Thermodynamic Data

A comprehensive search of scientific databases and literature has yielded limited quantitative thermodynamic data for **1,1,3,3-tetrachloropropane**. The only experimentally determined physical property readily available is its boiling point.

Table 1: Physical Properties of **1,1,3,3-Tetrachloropropane**

Property	Value	Units	Reference(s)
Boiling Point	162	°C	[1]

It is important to note that other critical thermodynamic parameters such as the enthalpy of formation, standard entropy, heat capacity, vapor pressure as a function of temperature, and enthalpy of vaporization have not been experimentally determined and reported in the reviewed literature for **1,1,3,3-tetrachloropropane**.

Methodologies for Determination of Thermodynamic Properties

Given the absence of extensive experimental data, this section outlines the standard methodologies that can be employed to determine the key thermodynamic properties of **1,1,3,3-tetrachloropropane**. These methods are broadly applicable to organic and halogenated compounds.

Experimental Protocols

Combustion Calorimetry: The standard enthalpy of formation (ΔH_f°) can be determined by combustion calorimetry.

- Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released during

the combustion is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

- Apparatus: A bomb calorimeter, typically equipped with a platinum resistance thermometer for accurate temperature measurements.
- Procedure:
 - A pellet of the liquid sample, often encapsulated in a gelatin capsule of known combustion energy, is placed in the bomb.
 - The bomb is sealed, filled with high-purity oxygen to a pressure of approximately 30 atm, and placed in a calorimeter can containing a known mass of water.
 - The initial temperature of the water is recorded over a period to establish a baseline.
 - The sample is ignited via an electrical fuse.
 - The temperature of the water is recorded until it reaches a maximum and then begins to cool.
 - The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Transition: DSC is a versatile technique for measuring heat capacity (C_p) as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Principle: DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[\[2\]](#)[\[4\]](#)
- Apparatus: A differential scanning calorimeter.
- Procedure for Heat Capacity:
 - An initial baseline is obtained by running the DSC with two empty pans.

- A sapphire standard of known heat capacity is placed in the sample pan and the measurement is repeated.
- The sapphire standard is replaced with the sample of **1,1,3,3-tetrachloropropane**, and the measurement is performed again under identical conditions.
- The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline.

Ebulliometry: This technique is used to accurately measure the boiling point of a liquid at different pressures, from which the vapor pressure curve and the enthalpy of vaporization (ΔH_{vap}) can be determined.

- Principle: An ebulliometer maintains a liquid at its boiling point by balancing the vapor pressure with a controlled external pressure.
- Apparatus: A comparative ebulliometer, which allows for simultaneous measurement of the boiling temperature of the sample and a reference substance (often water) at the same pressure.^[7]
- Procedure:
 - The sample is placed in the ebulliometer and heated to boiling.
 - The system pressure is controlled and measured.
 - The boiling temperature of the sample is measured with a high-precision thermometer at various pressures.
 - The vapor pressure data can be fitted to an equation such as the Antoine equation.
 - The enthalpy of vaporization can be calculated from the vapor pressure data using the Clausius-Clapeyron equation.

Computational Methods

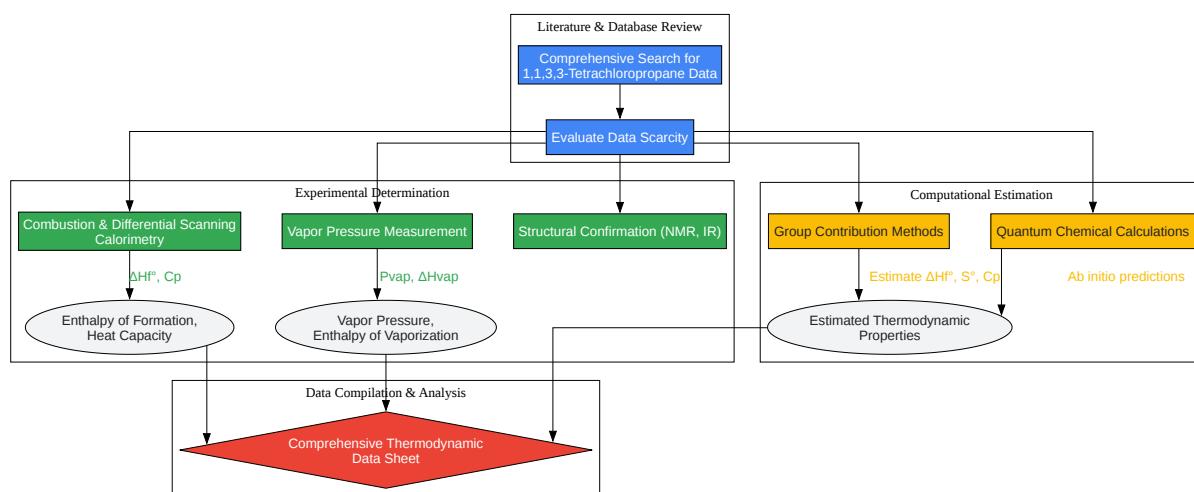
In the absence of experimental data, computational methods can provide valuable estimations of thermodynamic properties.

Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[\[8\]](#)

- Principle: The molecule is dissected into its constituent groups, and each group is assigned a pre-determined value for a specific thermodynamic property (e.g., heat of formation, heat capacity). The sum of these group values, with corrections for structural features, provides an estimate of the property for the entire molecule.
- Application: Various group contribution schemes exist and can be used to predict properties like enthalpy of formation, entropy, and heat capacity for **1,1,3,3-tetrachloropropane**. The accuracy of these methods depends on the availability of reliable group parameters, which are derived from experimental data of related compounds.

Logical Workflow for Thermodynamic Characterization

The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a compound like **1,1,3,3-tetrachloropropane**, for which limited data is available.

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Caption: Workflow for Thermodynamic Property Determination.

Conclusion

This technical guide highlights the significant lack of experimentally determined thermodynamic data for **1,1,3,3-tetrachloropropene**. While a boiling point is reported, other crucial properties

remain uncharacterized in the public domain. For researchers and professionals requiring these data for process design, safety analysis, or environmental modeling, experimental determination is necessary. The outlined methodologies, including calorimetry and ebulliometry, provide a robust framework for obtaining high-quality data. In parallel, computational methods such as group contribution can serve as valuable tools for initial estimations. The further characterization of **1,1,3,3-tetrachloropropane** will contribute to a more complete understanding of the thermodynamic landscape of chlorinated hydrocarbons.

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